molecular formula C28H28N4OS B3012901 N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894888-22-3

N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B3012901
CAS No.: 894888-22-3
M. Wt: 468.62
InChI Key: ILXDSRUYNTXBSB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]decane class, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 6. Key structural features include:

  • Benzylthio group at position 2: Contributes to lipophilicity and may influence redox or nucleophilic reactivity.
  • Benzylcarboxamide at position 8: Introduces hydrogen-bonding capacity and steric bulk.

Properties

IUPAC Name

N-benzyl-3-benzylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4OS/c33-27(29-20-22-10-4-1-5-11-22)32-18-16-28(17-19-32)30-25(24-14-8-3-9-15-24)26(31-28)34-21-23-12-6-2-7-13-23/h1-15H,16-21H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXDSRUYNTXBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : N-benzyl-3-benzylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
  • Molecular Formula : C28H28N4OS
  • Molecular Weight : 468.62 g/mol
  • CAS Number : 894888-22-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the benzylthio and phenyl groups via nucleophilic substitution.
  • Final purification through recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance:

  • Activity against Bacteria : Compounds derived from triazaspiro structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The specific activity of N-benzyl derivatives has been linked to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

Anticancer Properties

Preliminary studies suggest potential anticancer activity:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting cell proliferation signals . In particular, related compounds have demonstrated activity against ovarian cancer xenografts in animal models .

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor:

  • Target Enzymes : It may inhibit certain kinases or proteases involved in cancer progression or microbial resistance mechanisms . This inhibition could be due to the compound's ability to mimic substrate structures or bind to active sites.

Case Studies

StudyFindings
Study on Antimicrobial EfficacyDemonstrated significant inhibition of S. aureus at concentrations as low as 0.22 μg/mm² .
Anticancer Activity in XenograftsShowed 100% tumor growth suppression in ovarian cancer models .
Enzyme Inhibition AssayIdentified potential inhibition of protease activity leading to reduced tumor cell viability .

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The following table compares substituents and molecular properties of the target compound with analogs from the evidence:

Compound Name (CAS/Identifier) R1 (Carboxamide) R2 (Thio Group) R3 (Position 3) Molecular Formula Molecular Weight Key Features/Applications
Target Compound (Hypothetical) Benzyl Benzylthio Phenyl C28H25N4OS 473.0 High lipophilicity; spiro rigidity
2-(Benzylthio)-N-(4-chlorophenyl)-3-phenyl-... (CAS 892284-44-5, ) 4-Chlorophenyl Benzylthio Phenyl C27H25ClN4OS 489.0 Chlorine enhances electronegativity
(8-Ethyl-2-phenyl-3-sulfanylidene-... (CAS 872199-79-6, ) 3-Fluorophenyl Ethylthio Phenyl C25H24FN3OS 433.5 Fluorine improves metabolic stability
N-(4-Ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-... () 4-Ethoxyphenyl Ethylthio 4-Methoxyphenyl C27H29N4O3S 495.6 Ethoxy/methoxy groups enhance solubility
Simufilam (INN 2378862-90-7, ) 1-Benzyl-8-methyl N/A N/A C15H21N3O 267.3 Filamin A binder; clinical relevance

Key Observations

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in CAS 892284-44-5): May enhance binding affinity through polar interactions . Alkyl/Aryl Thioethers (e.g., benzylthio vs. Oxygenated Substituents (e.g., ethoxy/methoxy in ): Improve solubility but may reduce membrane permeability .

Spirocyclic Core Modifications :

  • The 1,4,8-triazaspiro[4.5]decane framework is conserved across all analogs, underscoring its role as a privileged scaffold for conformational control.
  • Simufilam () replaces the thioether with a ketone and simplifies the carboxamide, demonstrating structural flexibility within this class .

Pharmacological Implications :

  • Fluorine substitution (CAS 872199-79-6) is associated with improved metabolic stability and bioavailability in drug design .
  • Chlorine in CAS 892284-44-5 may confer resistance to oxidative degradation, extending half-life .

Research Findings and Data Gaps

  • Crystallographic Data : SHELX programs () are widely used for small-molecule refinement, suggesting that structural data for these compounds may rely on similar methodologies .
  • Biological Activity: Limited evidence exists for the target compound’s specific targets or mechanisms. Simufilam’s filamin A binding () provides a benchmark for hypothesizing protein-interaction roles .
  • Synthetic Routes: No direct synthesis protocols are provided, but the prevalence of spirocyclic triazaspiro compounds in –9 implies established synthetic strategies for this scaffold .

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